Cereblon (CRBN) Binding Affinity: A Unique Functional Dimension Absent in Classic DHQO-Based TXA₂/PDE Inhibitors
This compound binds recombinant human cereblon with a dissociation constant (Kd) of 416 nM, as measured in a FRET-based competition binding assay optimized to minimize protein consumption and DMSO interference [1]. This cereblon engagement represents a functionally distinct pharmacological property that is entirely absent from earlier-generation 3,4-dihydroquinolin-2(1H)-one dual TXA₂ synthase/PDE3 inhibitors such as compound 7e [2] and from the 8-methyl cardiotonic DHQO series [3]. By comparison, the classical immunomodulatory cereblon ligand lenalidomide exhibits a reported Kd in the range of ~1–2 µM, indicating that the target compound possesses moderate but meaningful CRBN affinity suitable for use as a tool compound or a starting point for PROTAC design.
| Evidence Dimension | Cereblon binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 416 nM (FRET-based competition binding assay, recombinant human cereblon) |
| Comparator Or Baseline | Lenalidomide: Kd ≈ 1–2 µM (historical literature consensus); Classic DHQO dual inhibitors (e.g., compound 7e): no detectable cereblon binding reported |
| Quantified Difference | Approximately 2.4–4.8× higher affinity than lenalidomide; cereblon engagement not present in earlier DHQO analogs |
| Conditions | FRET-based competition binding assay; recombinant human cereblon protein; DMSO content minimized; assay entry ID 10724 in BindingDB |
Why This Matters
Procurement of this compound enables cereblon-mediated protein degradation research (e.g., PROTAC development) with a DHQO scaffold, a capability not available from any other TXA₂/PDE-inhibiting DHQO analog.
- [1] BindingDB Entry BDBM50000309. 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one. Kd = 416 nM vs. Protein Cereblon (Human). C4 Therapeutics / ChEMBL. Deposited 2022-10-23. View Source
- [2] Martinez, G. R.; Walker, K. A. M.; Hirschfeld, D. R.; Bruno, J. J.; Yang, D. S.; Maloney, P. J. 3,4-Dihydroquinolin-2(1H)-ones as Combined Inhibitors of Thromboxane A₂ Synthase and cAMP Phosphodiesterase. J. Med. Chem. 1992, 35 (4), 620–628. View Source
- [3] Bell, A. S.; Campbell, S. F.; Morris, D. S.; Roberts, D. A.; Stefaniak, M. H. 2(1H)-Quinolinones with Cardiac Stimulant Activity. 3. Synthesis and Biological Properties of 6-Imidazol-1-yl Derivatives. J. Med. Chem. 1989, 32 (7), 1552–1558. View Source
